molecular formula C18H12ClFN4OS2 B2703455 N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251612-43-7

N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2703455
CAS No.: 1251612-43-7
M. Wt: 418.89
InChI Key: PSKSOHFIGIVPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a chloro-fluorophenyl group, a thienyl group, and an imidazolyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide Similar compounds have been found to target the mitogen-activated protein kinase 1 .

Mode of Action

The exact mode of action of This compound It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Biochemical Pathways

The specific biochemical pathways affected by This compound Similar compounds have been involved in suzuki–miyaura coupling reactions, which could suggest its involvement in carbon–carbon bond formation processes .

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown antimycobacterial activity against mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole and imidazole intermediates, followed by their coupling with the chloro-fluorophenyl acetamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-chloro-4-fluorophenyl)-2-{4-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-imidazol-1-yl}acetamide include:

    Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

    Erlotinib: N-(3-chloro-4-fluorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

    Lapatinib: N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-thiophen-2-yl-1,3-thiazol-2-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS2/c19-12-6-11(3-4-13(12)20)22-17(25)8-24-7-14(21-10-24)18-23-15(9-27-18)16-2-1-5-26-16/h1-7,9-10H,8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKSOHFIGIVPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C3=CN(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.